molecular formula C11H15BrO B1275796 Benzyl 4-bromobutyl ether CAS No. 60789-54-0

Benzyl 4-bromobutyl ether

Cat. No. B1275796
CAS RN: 60789-54-0
M. Wt: 243.14 g/mol
InChI Key: ZQRVGYAMRJVUAK-UHFFFAOYSA-N
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Description

Benzyl 4-bromobutyl ether is a chemical compound that is part of a broader class of benzylic ethers, which are commonly found as subunits in bioactive molecules and serve as useful intermediates in organic chemistry. These compounds are characterized by a benzyl group attached to an ether linkage, which in this case is connected to a 4-bromobutyl group.

Synthesis Analysis

The synthesis of benzylic ethers, such as Benzyl 4-bromobutyl ether, can be achieved through various methods. One approach involves the enantioselective synthesis of benzylic ethers through the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, where the alkynoate undergoes an internal redox reaction, resulting in the oxidation of the benzylic position with good enantioselectivity . Another method includes the reaction of benzyl bromide with phenols or alcohols in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the corresponding benzyl ether 10.

Molecular Structure Analysis

The molecular structure of Benzyl 4-bromobutyl ether would consist of a benzene ring attached to an oxygen atom, which is further connected to a 4-bromobutyl chain. The presence of the bromine atom in the molecule could influence its reactivity and the overall molecular geometry. In related compounds, the benzene rings can form various dihedral angles with adjacent rings or groups, affecting the compound's crystalline structure and properties .

Chemical Reactions Analysis

Benzylic ethers can undergo various chemical reactions, including oxidative cleavage. For instance, O-benzyl ethers can be converted to carbonyl compounds through oxidative debenzylation using a bromo radical formed from the oxidation of bromide under mild conditions . Additionally, benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield aromatic aldehydes and alcohols, with further oxidation possible for the alcohol products .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-bromobutyl ether would be influenced by its functional groups. The benzyl group could confer stability and hydrophobic character, while the ether linkage might affect its polarity. The presence of the bromine atom would likely increase the molecular weight and could make the compound more reactive, particularly in substitution reactions. The solubility of such compounds can vary depending on the solvent and the presence of other functional groups .

Scientific Research Applications

  • Summary of the Application : Benzyl 4-bromobutyl ether is used in the synthesis of monodisperse oligo (tetrahydrofuran), which forms a supramolecular network structure .
  • Results or Outcomes : The outcome of this process is the creation of a monodisperse oligo (THF), a supramolecular network structure . This could have potential applications in materials science, for example in the creation of new types of polymers.

Safety And Hazards

Benzyl 4-bromobutyl ether is classified as causing skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

4-bromobutoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRVGYAMRJVUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403129
Record name Benzyl 4-bromobutyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromobutyl ether

CAS RN

60789-54-0
Record name Benzyl 4-bromobutyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-Bromobutyl Ether
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Synthesis routes and methods I

Procedure details

60% Sodium hydride (1.2 g) was suspended in tetrahydrofuran (30 ml), and benzyl alcohol (3.0 g) was added under ice-cooling with stirring. The mixture was stirred at room temperature for 30 min, and again ice-cooled. 1,4-Dibromobutane (6.0 g) was added and the mixture was stirred for 3 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure to give 3.8 g of 4-benzyloxybutyl bromide.
Quantity
1.2 g
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3 g
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6 g
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reactant
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0 (± 1) mol
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reactant
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a warm mixture of sodium hydroxide (240 g, 6 mol) in 260 mL water there is added benzylalcohol (174 g, 1.61 mol), 1,4-dibromobutane (624 g, 2.88 mol), 10 g aliquat 336, and 150 mL toluene with good stirring. The temperature of the reaction mixture rises slowly to about 60° C. and is kept below this temperature by slight cooling. When the temperature of the mixture drops the cooling bath is removed and the reaction mixture is stirred for an additional hour, then poured in 500 mL water. The product is extracted with 750 mL toluene and the organic layer is washed with 3×500 mL water, then dried, evaporated and purified by bulb-to-bulb distillation at 0,2 mmHg. This gives first 1,4-dibromobutane, then an intermediate fraction and then the product. After redistillation of the intermediate fraction there is obtained a total of 260 g of the product (1.07 mol, 66% yield, probably contaminated with some 1,4-dibenzyloxycompound) with bp 130° C. (0.2 mmHg). The product is used as such in the next step. 1H-NMR (CCl4): δ 1.4-2.1 (m, 4H), 3.3 (2t, 4H), 4.3 (s, 2II), 7.2 (s, 5H).
Quantity
240 g
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reactant
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260 mL
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solvent
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174 g
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reactant
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624 g
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reactant
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150 mL
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reactant
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10 g
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catalyst
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Yield
66%

Synthesis routes and methods IV

Procedure details

239 g of tetrabromomethane is added in portions to the solution of 105 g of 4-benzyloxy-butan-1-ol and 191 g of triphenylphosphine in 1 l of methylene chloride that is cooled to −15° C., and after the addition has been completed, it is stirred for 1 hour at 0° C. After the reaction mixture was concentrated by evaporation in a vacuum, the purification by chromatography on silica gel is carried out with a hexane-ethyl acetate gradient. 133 g of 4-benzyloxy-1-bromo-butane is obtained as an oil.
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239 g
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105 g
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reactant
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191 g
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reactant
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1 L
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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